2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Overview
Description
2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone is a synthetic organic compound It is characterized by the presence of fluorine atoms, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone typically involves multiple steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a series of reactions starting from simpler organic molecules.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the ethanone backbone.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the fluorine atoms or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]propanone
- 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]butanone
Uniqueness
The unique combination of the piperazine ring, trifluoromethyl group, and multiple fluorine atoms in 2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone distinguishes it from other similar compounds. This structural uniqueness can result in distinct chemical properties and biological activities.
Properties
IUPAC Name |
2,2-difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5N2O2/c1-20-5-7-21(8-6-20)12(22)14(18,19)23-11-4-2-3-10(9-11)13(15,16)17/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBGRWLMPAXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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